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OPC 4392 Hydrochloride Salt

Cat. No.: B1150632
M. Wt: 391.51
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Description

Historical Context in Antipsychotic Drug Discovery

The journey to develop novel antipsychotic medications with improved efficacy and tolerability profiles led researchers to explore compounds with mechanisms of action that differed from traditional dopamine (B1211576) antagonists. It was within this context that OPC-4392 emerged as a compound of interest.

Role as a Precursor Compound in the Development of Aripiprazole (B633) (OPC-14597)

OPC-4392 served as a direct pharmacological predecessor and prototype for aripiprazole (OPC-14597). nih.govresearchgate.net The development of aripiprazole was guided by the preclinical findings related to OPC-4392. nih.gov Scientists at Otsuka Pharmaceutical synthesized aripiprazole as a derivative of OPC-4392, aiming to optimize its pharmacological properties. researchgate.netresearchgate.net While both compounds were prepared through similar synthetic procedures involving the condensation of a quinolinone core with a phenylpiperazine moiety, aripiprazole was designed to have a more potent antagonist effect at postsynaptic dopamine D2 receptors compared to OPC-4392, while maintaining a similar agonist activity at presynaptic dopamine autoreceptors. nih.govresearchgate.netresearchgate.net

Early clinical trials with OPC-4392 showed some effectiveness against the negative symptoms of schizophrenia; however, it was also observed to worsen positive (psychotic) symptoms in some patients, which led to the termination of its clinical development. ucl.ac.beoup.com This clinical experience was instrumental in refining the desired profile for a next-generation antipsychotic, ultimately leading to the success of aripiprazole, which demonstrated efficacy against both positive and negative symptoms with a lower risk of extrapyramidal side effects. ucl.ac.benih.gov

Contributions to the Evolution of Dopamine Receptor Partial Agonism Concepts

OPC-4392 was a key compound in the exploration and validation of the dopamine receptor partial agonism concept for treating schizophrenia. nih.gov Before its development, antipsychotic drugs were primarily dopamine D2 receptor antagonists, which, while effective against positive symptoms, often caused significant motor side effects and could worsen negative symptoms. nih.gov

OPC-4392 was characterized as a compound that acts as an agonist at presynaptic dopamine autoreceptors, thereby reducing dopamine synthesis and release, while simultaneously acting as an antagonist at postsynaptic D2 receptors. nih.govresearchgate.net This dual action was a novel concept and suggested that a compound could stabilize the dopamine system, reducing hyperactivity where it was excessive (postsynaptic) and potentially enhancing activity where it was deficient (presynaptic). nih.gov Studies demonstrated that OPC-4392, along with other research compounds like preclamol (B1238939) and terguride, exhibited partial intrinsic activity at dopamine D2 receptors. nih.govoup.com This partial agonism was hypothesized to be the reason for potential efficacy against a broader range of schizophrenia symptoms with a lower side-effect burden. nih.gov Although OPC-4392 itself failed in later clinical trials, its role in demonstrating the potential of dopamine partial agonism was a critical step forward, paving the way for the development of "dopamine-serotonin system stabilizers" like aripiprazole. nih.govnih.gov

Foundational Research Significance in Understanding Dopaminergic Systems

The study of OPC-4392 provided significant foundational knowledge about the functioning of dopaminergic systems and the pharmacology of the dopamine D2 receptor.

Biochemical and behavioral studies extensively characterized the effects of OPC-4392. For instance, it was shown to inhibit the increase in tyrosine hydroxylase activity (the rate-limiting enzyme in dopamine synthesis) induced by reserpine (B192253) and gamma-butyrolactone (B3396035) (GBL), an effect that was reversible by the D2 antagonist haloperidol, confirming its action on presynaptic autoreceptors. researchgate.netresearchgate.netucl.ac.be In vitro studies also demonstrated its ability to displace the binding of radiolabeled spiperone (B1681076) to D2 receptors, indicating its interaction with these receptors. researchgate.net

Furthermore, comparative studies between OPC-4392 and its successor, aripiprazole, helped to elucidate the specific properties required for a clinically successful D2 partial agonist. researchgate.net For example, while both compounds showed dual agonist/antagonist actions at D2L receptors, aripiprazole possessed a significantly stronger postsynaptic D2 receptor antagonistic activity. researchgate.netucl.ac.be This difference was crucial in overcoming the psychosis-exacerbating effects seen with OPC-4392. ucl.ac.be Research comparing these two compounds highlighted that subtle differences in functional activity at the same receptor can lead to markedly different clinical outcomes, advancing the understanding of functional selectivity at G protein-coupled receptors. nih.govucl.ac.be

Data Tables

Table 1: Comparative Receptor Binding and Functional Profile of OPC-4392 and Related Compounds

CompoundPrimary Mechanism of ActionKey Receptor InteractionsNotable Research Finding
OPC-4392 Dopamine D2 Receptor Partial AgonistAgonist at presynaptic D2 autoreceptors; Antagonist at postsynaptic D2 receptors. nih.govresearchgate.netShowed efficacy for negative symptoms but could worsen positive symptoms in clinical trials. ucl.ac.be
Aripiprazole (OPC-14597) Dopamine D2 Receptor Partial Agonist (Dopamine-Serotonin System Stabilizer)Partial agonist at D2 and 5-HT1A receptors; Antagonist at 5-HT2A receptors. nih.govHas stronger postsynaptic D2 antagonist activity than OPC-4392. researchgate.net
Haloperidol Dopamine D2 Receptor AntagonistHigh-affinity antagonist at D2 receptors. nih.govA typical antipsychotic used as a reference compound in studies with OPC-4392. researchgate.net

Table 2: Comparative Effects of OPC-4392 and Aripiprazole in Preclinical Models

Preclinical ModelEffect of OPC-4392Effect of Aripiprazole (OPC-14597)Implication
GBL-induced DOPA Synthesis Inhibited the increase in DOPA synthesis. researchgate.netInhibited the increase in DOPA synthesis, with comparable effects to OPC-4392. researchgate.netresearchgate.netBoth compounds act as presynaptic dopamine autoreceptor agonists.
Apomorphine-induced Stereotypy Inhibited apomorphine-induced stereotypy. researchgate.netInhibited apomorphine-induced stereotypy with 30 to 140 times greater potency than OPC-4392. researchgate.netAripiprazole has significantly stronger postsynaptic D2 antagonist activity.
Striatal D2 Receptor Occupancy (ED50) 1.1 mg/kg. oup.com6.8 mg/kg (for inhibition of Conditioned Avoidance Response). oup.comDemonstrates dose-dependent binding to target receptors in vivo.

Properties

Molecular Formula

C₂₄H₂₉N₃O₂ (free base)

Molecular Weight

391.51

Synonyms

7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone Hydrochloride Salt

Origin of Product

United States

Preclinical Pharmacological Characterization of Opc 4392 Hydrochloride Salt

Receptor Binding Profile

Dopamine (B1211576) D2 Receptor Affinity and Selectivity

OPC-4392 demonstrates a high affinity for dopamine D2 receptors. nih.govnih.gov Its pharmacological profile is characterized by a dual action, functioning as a partial agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors. nih.gov This unique profile suggests a modulatory effect on dopaminergic neurotransmission.

Biochemical and behavioral studies provide evidence for the agonistic activity of OPC-4392 at presynaptic dopamine autoreceptors. nih.gov The compound has been shown to inhibit the increase in DOPA accumulation induced by reserpine (B192253) and gamma-butyrolactone (B3396035) (GBL) in various brain regions of rodents. nih.gov This inhibitory effect, which is antagonized by the D2 antagonist haloperidol, indicates a reduction in dopamine synthesis, a characteristic function of presynaptic D2 autoreceptor agonists. nih.gov Furthermore, OPC-4392 was found to inhibit tyrosine hydroxylation in rat striatal slices, an effect that was reversed by the D2 antagonist sulpiride, further supporting its role as a presynaptic D2 receptor agonist. nih.gov Iontophoretic application of OPC-4392 has been shown to inhibit the firing of dopaminergic neurons in the ventral tegmental area (VTA), an effect also antagonized by the D2 antagonist domperidone. nih.gov

In contrast to its presynaptic agonist activity, OPC-4392 exhibits antagonistic properties at postsynaptic D2 receptors. nih.gov This is evidenced by its ability to inhibit stereotyped and climbing behaviors induced by the dopamine agonist apomorphine (B128758) in mice. nih.gov Furthermore, in vitro binding assays have demonstrated that OPC-4392 can displace the binding of ³H-spiroperidol to rat synaptosomal membranes. nih.gov The compound also reverses the inhibitory effect of apomorphine on acetylcholine (B1216132) release in rat striatal slices, consistent with postsynaptic D2 receptor blockade. nih.gov

OPC-4392, along with the novel antipsychotic aripiprazole (B633), exhibits a high affinity for both the long (D2L) and short (D2S) isoforms of the dopamine D2 receptor. nih.gov Studies have indicated that both compounds display dual agonist/antagonist actions at D2L receptors. nih.gov The selectivity for D2L and D2S isoforms over other dopamine receptor subtypes like D3 and D4 may contribute to the atypical antipsychotic profile. nih.gov While some research suggests that D2S and D2L receptors may have distinct presynaptic and postsynaptic roles, respectively, the precise implications of OPC-4392's binding to these isoforms require further investigation. grantome.com

In vitro studies utilizing mammalian cell lines have been instrumental in characterizing the molecular pharmacology of OPC-4392. In Chinese Hamster Ovary (CHO) cells expressing the cloned human D2L receptor, OPC-4392 has been classified as a dopamine D2 receptor partial agonist. researchgate.net These studies have examined second and third messenger signaling pathways, such as calcium mobilization and ERK2 phosphoprotein expression, to determine the intrinsic activity of the compound. researchgate.net Research has also been conducted using C-6 glioma cells in various contexts, though specific binding data for OPC-4392 in this cell line is not detailed in the provided search results. nih.govnih.govnih.gov

Serotonin (B10506) Receptor Interactions (e.g., 5-HT6, 5-HT7)

Data Tables

CompoundReceptor SubtypeActionFinding
OPC-4392 Presynaptic Dopamine D2 AutoreceptorAgonistInhibits reserpine- and GBL-induced DOPA accumulation in rodent brains. nih.gov
OPC-4392 Presynaptic Dopamine D2 AutoreceptorAgonistInhibits tyrosine hydroxylation in rat striatal slices. nih.gov
OPC-4392 Postsynaptic Dopamine D2 ReceptorAntagonistInhibits apomorphine-induced stereotyped and climbing behaviors in mice. nih.gov
OPC-4392 Postsynaptic Dopamine D2 ReceptorAntagonistDisplaces ³H-spiroperidol binding in rat synaptosomal membranes. nih.gov
OPC-4392 Dopamine D2L ReceptorPartial Agonist/AntagonistDemonstrates dual agonist/antagonist actions in vitro. nih.gov
OPC-4392 Dopamine D2S ReceptorHigh AffinityExhibits high affinity for the D2S receptor isoform. nih.gov
OPC-4392 Serotonin 5-HT6 ReceptorAffinityShows binding affinity for the 5-HT6 receptor. nih.gov
OPC-4392 Serotonin 5-HT7 ReceptorAffinityShows binding affinity for the 5-HT7 receptor. nih.gov

Investigations into Other Neurotransmitter Receptor Systems (e.g., Acetylcholine)

While the primary pharmacological activity of OPC-4392 is centered on the dopamine system, preclinical studies have also characterized its interactions with other neurotransmitter receptors. Specifically, the molecular pharmacology of OPC-4392 was evaluated at cloned serotonin 5-HT6 and 5-HT7 receptors. psu.edunih.gov In these investigations, OPC-4392, along with its successor compound aripiprazole (OPC-14597) and its metabolite, exhibited the highest affinity for dopamine D2L and D2S receptors compared to the other receptors studied, including the serotonin receptor subtypes. psu.edunih.govucl.ac.be This indicates a degree of selectivity for the dopamine D2 system over the tested serotonin receptors. ucl.ac.be

Functional Pharmacological Actions

The functional effects of OPC-4392 are characterized by a nuanced and concentration-dependent interplay of agonist and antagonist activities, particularly at the dopamine D2 receptor. This dualistic nature defines its unique pharmacological profile.

Dual Agonist and Antagonist Activities at Dopamine D2 Receptors

OPC-4392 demonstrates a distinct profile as both an agonist for presynaptic dopamine D2 receptors and an antagonist for postsynaptic D2 receptors. medchemexpress.com This duality is a key feature of its mechanism of action. The agonistic activity at presynaptic autoreceptors leads to the inhibition of dopamine synthesis and release. nih.govnih.gov For instance, OPC-4392 has been shown to inhibit reserpine-induced increases in tyrosine hydroxylase activity, an effect consistent with presynaptic agonism. ucl.ac.be This action is further supported by findings that it inhibits the firing of dopamine neurons when applied locally in the ventral tegmental area. ucl.ac.be

Conversely, at postsynaptic D2 receptors, OPC-4392 acts as an antagonist. medchemexpress.com This is demonstrated by its ability to block the effects of dopamine agonists like apomorphine. medchemexpress.com This combined presynaptic agonist and postsynaptic antagonist profile suggests that OPC-4392 can modulate dopaminergic transmission in a complex manner, reducing dopamine synthesis while simultaneously blocking postsynaptic dopamine signaling. nih.govucl.ac.be Studies have confirmed these dual agonist/antagonist actions specifically at the long isoform of the D2 receptor (D2L). psu.edunih.gov

Concentration-Dependent Receptor Activation and Inhibition Dynamics

The functional expression of OPC-4392's dual activities is highly dependent on its concentration and the density of the receptor population. In functional assays measuring forskolin-stimulated cyclic AMP (cAMP) accumulation, OPC-4392 exhibits partial agonist activity. uni.lu

In Chinese Hamster Ovary (CHO) cells with low expression of human dopamine D2L receptors, OPC-4392 demonstrated the ability to reverse dopamine-induced inhibition of cAMP accumulation in a concentration-dependent manner. uni.lu This highlights its antagonist properties in the presence of a full agonist like dopamine. uni.lu In cells with high receptor densities, partial agonists like OPC-4392 tend to behave more like full agonists. nih.gov However, in systems with low receptor densities, which may better reflect physiological conditions, the intrinsic activity of OPC-4392 is lower than that of dopamine. nih.gov

The agonist activity of OPC-4392 is also evident in its dose-dependent inhibition of L-dihydroxyphenylalanine (DOPA) formation in rat striatal slices, which reflects a decrease in tyrosine hydroxylation. This effect, indicative of presynaptic D2 receptor stimulation, was observed with an IC50 value of approximately 10⁻⁶ M and was reversible by the D2 antagonist sulpiride. nih.gov

Functional Activity of OPC-4392 at Dopamine D2 Receptors
AssayModel SystemEffectPotency (IC50)
Inhibition of L-DOPA FormationRat Striatal SlicesAgonist (Inhibition of Tyrosine Hydroxylation)~10⁻⁶ M

In comparative studies with other D2 receptor partial agonists, the intrinsic activity of OPC-4392 was found to be higher than that of aripiprazole. nih.gov Conversely, its antagonist activity was observed to be lower than that of aripiprazole. nih.gov This specific balance of agonist and antagonist properties is a defining characteristic of its preclinical profile. nih.gov

Comparative Functional Profile of D2 Partial Agonists nih.gov
CompoundRelative Intrinsic ActivityRelative Antagonist Activity
OPC-4392Higher than AripiprazoleLower than Aripiprazole
AripiprazoleLower than OPC-4392Higher than OPC-4392

Neurochemical and Neurobiological Effects of Opc 4392 Hydrochloride Salt in Preclinical Models

Modulation of Dopamine (B1211576) Neurotransmission Pathways

OPC 4392 has been identified as a compound that significantly modulates key aspects of dopamine neurotransmission. Its effects are particularly noted in the inhibition of dopamine synthesis precursors, the activity of midbrain dopamine neurons, and the regulation of other neurotransmitter systems influenced by dopamine.

Inhibition of L-DOPA Formation and Tyrosine Hydroxylase Activity

Preclinical studies have demonstrated that OPC 4392 effectively inhibits the formation of L-dihydroxyphenylalanine (L-DOPA), a crucial precursor in the synthesis of dopamine. researchgate.net In experiments using rat striatal slices, OPC 4392 was shown to inhibit L-DOPA formation in a dose-dependent manner. researchgate.net The mechanism underlying this inhibition is attributed to its activity as an agonist for presynaptic dopamine D2 receptors. researchgate.net By stimulating these autoreceptors, OPC 4392 initiates a negative feedback loop that reduces the rate of dopamine synthesis. researchgate.net

It is important to note that OPC 4392's effect on L-DOPA formation is not a result of direct inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. researchgate.net In vitro experiments with purified tyrosine hydroxylase showed that OPC 4392 did not affect the enzyme's activity. researchgate.net This indicates that the compound's inhibitory action on dopamine synthesis is mediated through its interaction with presynaptic D2 receptors, rather than a direct enzymatic blockade. researchgate.net The inhibitory effect of OPC 4392 on L-DOPA formation can be reversed by the dopamine D2 receptor antagonist, sulpiride. researchgate.net

Inhibition of L-DOPA Formation by OPC 4392 in Rat Striatal Slices
CompoundEffectIC50 ValueMechanism
OPC 4392Dose-dependent inhibition of L-DOPA formationApproximately 10(-6) MStimulation of presynaptic dopamine D2 receptors

Effects on Ventral Tegmental Area Dopamine Neuron Activity

The ventral tegmental area (VTA) is a critical brain region for the regulation of reward and motivation, containing a high density of dopamine neurons. nih.gov Microiontophoretic studies in rats have shown that OPC 4392 acts on the dopamine D2 receptors of dopaminergic neurons within the VTA, leading to an inhibition of their neuronal activity. This inhibitory effect on the spontaneous firing of VTA neurons is consistent with its role as a D2 receptor agonist. The VTA contains different types of neurons, and the response to OPC 4392 can vary among these neuronal populations.

Regulation of Acetylcholine (B1216132) Release in Striatal Slices

The interaction between dopamine and acetylcholine in the striatum is a key element of motor control and cognitive function. Dopamine, by acting on D2 receptors located on cholinergic interneurons, tonically inhibits the release of acetylcholine. nih.govevecxia.combiorxiv.orgnih.gov As a dopamine D2 receptor agonist, OPC 4392 is expected to mimic this inhibitory effect. By activating these D2 receptors, OPC 4392 would likely lead to a decrease in the release of acetylcholine from striatal interneurons. This modulation of cholinergic activity is a downstream consequence of its primary action on the dopaminergic system.

Impact on Neurotransmitter Biosynthesis and Release

The primary impact of OPC 4392 on neurotransmitter biosynthesis is centered on its ability to downregulate the production of dopamine through its presynaptic D2 receptor agonist activity. researchgate.net This mechanism effectively reduces the synthesis of new dopamine molecules, which in turn is expected to decrease the amount of dopamine available for release into the synapse. While the majority of preclinical data for OPC 4392 has focused on its influence on the dopamine system, its effects on acetylcholine release are an important secondary consequence of its dopaminergic modulation. nih.govevecxia.combiorxiv.orgnih.gov The current body of research has not extensively detailed the effects of OPC 4392 on the biosynthesis and release of other major neurotransmitters such as serotonin (B10506), GABA, or glutamate.

Regional Brain Effects and Specificity in Dopamine Systems

OPC 4392 exhibits a degree of regional specificity in its effects, primarily targeting areas rich in dopamine D2 receptors. The striatum and the ventral tegmental area are two such regions where the effects of OPC 4392 have been most prominently observed. researchgate.net These regions are integral components of major dopamine pathways, including the nigrostriatal and mesolimbic systems. psychopharmacologyinstitute.comyoutube.com

The nigrostriatal pathway , which projects from the substantia nigra to the dorsal striatum, is crucial for motor control. psychopharmacologyinstitute.comyoutube.com The mesolimbic pathway , originating in the VTA and projecting to the nucleus accumbens (part of the ventral striatum), is central to reward, motivation, and emotion. nih.govpsychopharmacologyinstitute.com OPC 4392, with its high affinity for striatal dopamine D2-like receptors, is positioned to influence both of these critical pathways. nih.gov However, detailed preclinical studies directly comparing the potency and efficacy of OPC 4392 on the nigrostriatal versus the mesolimbic pathway are not extensively available. Such comparative data would be valuable in further delineating the compound's therapeutic potential and its specificity within the brain's complex dopamine systems.

Key Brain Regions and Dopamine Pathways Affected by OPC 4392
Brain RegionDopamine PathwayPrimary FunctionObserved Effect of OPC 4392
StriatumNigrostriatalMotor ControlInhibition of L-DOPA formation
Ventral Tegmental Area (VTA)MesolimbicReward and MotivationInhibition of dopamine neuron activity

In Vivo Behavioral Pharmacology and Efficacy in Animal Models

Assessment in Preclinical Models of Dopaminergic Hyperactivity

Models of dopaminergic hyperactivity are crucial for evaluating the potential of a compound to manage conditions with excessive dopamine (B1211576) signaling. OPC-4392 has been evaluated in several such models, including those induced by L-DOPA, methamphetamine, and apomorphine (B128758).

In preclinical studies, OPC-4392 has demonstrated the ability to attenuate the behavioral effects induced by L-DOPA, a precursor to dopamine. Specifically, it has been shown to reduce the jumping behavior observed in mice following the administration of L-DOPA. nih.gov This suggests that OPC-4392 can counteract the motoric activation associated with increased dopamine synthesis.

Similar to its effects in the L-DOPA model, OPC-4392 has been found to mitigate behavioral responses induced by methamphetamine, a potent dopamine-releasing agent. Research indicates that OPC-4392 attenuates the jumping behavior in mice that is characteristic of methamphetamine-induced hyperactivity. nih.gov This finding further supports its role in modulating states of excessive dopaminergic activity.

The effects of OPC-4392 on behaviors induced by the dopamine receptor agonist apomorphine have been a key area of investigation. Apomorphine is known to induce stereotypic behaviors (such as sniffing, licking, and gnawing) and alter locomotor activity, which are considered proxies for psychosis in animal models.

Studies have shown that OPC-4392 can inhibit apomorphine-induced postsynaptic behavioral changes, including stereotypy and hyperlocomotion in both mice and rats. nih.govresearchgate.net However, some research indicates that while its successor compound, aripiprazole (B633) (OPC-14597), significantly inhibited apomorphine-induced stereotypy, the effect of OPC-4392 on this behavior was not significant at the tested dose. nih.gov It is noteworthy that in comparative studies, the anti-apomorphine effects of aripiprazole were found to be approximately 30 to 140 times more potent than those of OPC-4392, highlighting a significant difference in their postsynaptic D2 receptor antagonistic activity. nih.govresearchgate.net

CompoundEffect on Apomorphine-Induced StereotypyReference
OPC-4392 Inhibition reported in some studies; not significant in others. nih.govresearchgate.netnih.gov
Aripiprazole (OPC-14597) Potent inhibition (30-140x greater than OPC-4392). nih.govresearchgate.net
Haloperidol Inhibition. nih.gov

Evaluation in Animal Models of Neurotransmitter Dysregulation (e.g., Reserpine (B192253), Gamma-Butyrolactone)

To further explore its mechanism of action, OPC-4392 was tested in models where neurotransmitter systems are dysregulated by pharmacological agents like reserpine and gamma-butyrolactone (B3396035) (GBL). Both reserpine, which depletes monoamines, and GBL, which temporarily inhibits dopamine release leading to a subsequent increase in synthesis, are used to assess a compound's effect on dopamine autoreceptors.

OPC-4392 demonstrated its activity as a dopamine autoreceptor agonist by inhibiting the reserpine- and GBL-induced increases in tyrosine hydroxylase activity in the brains of mice and rats. nih.govresearchgate.net This effect indicates that OPC-4392 can activate presynaptic D2 receptors, leading to a reduction in dopamine synthesis. The effects of OPC-4392 in these models were comparable to those of aripiprazole and were completely antagonized by the D2 receptor antagonist, haloperidol. researchgate.net

ModelEffect of OPC-4392AntagonismReference
Reserpine-Induced Increase in Tyrosine Hydroxylase Activity InhibitionCompletely antagonized by haloperidol. nih.govresearchgate.net
Gamma-Butyrolactone (GBL)-Induced Increase in Tyrosine Hydroxylase Activity InhibitionCompletely antagonized by haloperidol. nih.govresearchgate.net

Effects on Specific Lesion-Induced Behavioral Models (e.g., Kainic Acid Lesions)

Lesion-induced models are employed to understand the effects of a compound on specific neural circuits. Unilateral striatal lesions with kainic acid, an excitotoxin, are used to create an animal model of dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist in these animals results in rotational behavior.

In this model, both OPC-4392 and aripiprazole were shown to inhibit the rotational behavior induced by apomorphine in rats with unilateral striatal kainic acid lesions. nih.govresearchgate.net This finding provides further evidence for the postsynaptic D2 receptor antagonistic properties of OPC-4392, as it was able to block the effects of a direct dopamine agonist on supersensitive receptors.

Structure Activity Relationship Sar Studies and Analog Development

Chemical Classification: Quinolone Derivative Scaffold

OPC-4392, chemically known as 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)-2(1H)-quinolinone, belongs to the quinolone class of compounds. nih.gov Specifically, it is a carbostyril derivative, a synonym for 2(1H)-quinolinone. The quinolone scaffold is a bicyclic aromatic heterocycle that serves as a versatile template in medicinal chemistry. While the broader quinolone class is well-known for its antibacterial agents, modifications to the core structure have yielded compounds with potent activity on the central nervous system, including dopamine (B1211576) receptor modulation. nih.gov OPC-4392 is a key example of a quinolone derivative developed for its antipsychotic potential, acting as an agonist at presynaptic dopamine D2 autoreceptors. nih.gov

Impact of Structural Modifications on Pharmacological Profile

The pharmacological profile of OPC-4392 is intricately linked to its three main structural components: the carbostyril core, the phenylpiperazine moiety, and the alkoxy linker chain that connects them. SAR studies, largely inferred from the development of its successor aripiprazole (B633), highlight the sensitivity of the compound's activity to modifications in each of these regions.

The linker chain in OPC-4392 is a propoxy group. The length and flexibility of this chain are critical for optimally positioning the phenylpiperazine moiety within the binding pocket of the dopamine receptor. In the development of aripiprazole from OPC-4392, one of the key modifications was the extension of the three-carbon propoxy linker to a four-carbon butoxy chain. nih.gov This change in linker length significantly influences the compound's pharmacological properties. Studies on related arylpiperazine derivatives have shown that variations in the length of the spacer can result in significant changes in affinity for dopamine and serotonin (B10506) receptors. nih.gov The optimal linker length is crucial for achieving the desired balance of agonist and antagonist activity that characterizes partial agonists.

The phenylpiperazine moiety of OPC-4392 is substituted with two methyl groups at the 2 and 3 positions of the phenyl ring. This substitution pattern is a key determinant of its interaction with the dopamine D2 receptor. The nature and position of substituents on this aromatic ring can drastically alter binding affinity and intrinsic activity. For instance, the transition from the 2,3-dimethylphenyl group in OPC-4392 to the 2,3-dichlorophenyl group in aripiprazole represents a significant electronic and steric modification. nih.gov In broader SAR studies of arylpiperazines, it has been shown that electron-donating groups, like the methyl groups in OPC-4392, can influence the electrostatic potential of the aromatic ring and its interaction with the receptor. nih.gov Substituents at the 2 and 3 positions are generally well-tolerated sterically. nih.gov The specific 2,3-disubstitution pattern is a common feature in many potent dopamine receptor ligands.

The carbostyril (2(1H)-quinolinone) core of OPC-4392 is another critical component for its pharmacological activity. This part of the molecule is believed to interact with a secondary binding pocket of the dopamine receptor. A pivotal modification in the evolution to aripiprazole was the saturation of the 3,4-double bond in the carbostyril ring to form a 3,4-dihydrocarbostyril. nih.gov This seemingly minor change from a planar to a non-planar ring system can significantly impact the compound's conformation and how it is anchored in the receptor, thereby modulating its intrinsic activity. The 2-quinolone skeleton is a known pharmacophore in various biologically active compounds, and its derivatives have been explored for a range of therapeutic applications. nih.gov

Rational Design Principles for Dopamine Receptor Modulators

The design of dopamine receptor modulators like OPC-4392 is guided by the principle of achieving a specific pharmacological profile, particularly that of partial agonism. Partial agonists are compounds that possess both agonist and antagonist properties. nih.gov In a state of high dopaminergic activity, they act as antagonists, while in a low dopamine environment, they exhibit agonist effects. nih.gov This "dopamine system stabilization" is a key therapeutic concept for schizophrenia.

Comparative SAR with Related Compounds (e.g., Aripiprazole)

A comparative analysis of the structure-activity relationships of OPC-4392 and its close analog, aripiprazole, provides significant insights into the structural determinants of their pharmacological actions. Aripiprazole was developed through systematic structural modifications of OPC-4392, which served as a prototype. nih.gov The key structural differences and their resulting pharmacological consequences are summarized below.

FeatureOPC-4392AripiprazoleImpact of Modification
Phenylpiperazine Moiety 2,3-dimethylphenyl2,3-dichlorophenylThe switch from electron-donating methyl groups to electron-withdrawing chloro groups alters the electronic properties and likely the interaction with the receptor binding site, contributing to a change in intrinsic activity and potency. nih.gov
Linker Chain Propoxy (3 carbons)Butoxy (4 carbons)Lengthening the alkyl chain modifies the distance and orientation between the two key pharmacophoric elements, affecting how the ligand fits into the receptor and influencing its functional profile. nih.gov
Carbostyril Core Carbostyril (unsaturated)3,4-Dihydrocarbostyril (saturated)Saturation of the quinolinone ring changes its geometry from planar to puckered, which can lead to a different anchoring in the secondary binding pocket, thereby modulating the degree of partial agonism. nih.gov

These modifications collectively resulted in a shift in the pharmacological profile from OPC-4392, a dopamine autoreceptor agonist, to aripiprazole, a dopamine D2 partial agonist with a more optimized balance of agonist and antagonist properties for the treatment of schizophrenia. nih.govnih.gov

Methodological Approaches in Opc 4392 Hydrochloride Salt Research

In Vitro Experimental Paradigms

In vitro methodologies have been fundamental in elucidating the molecular and cellular mechanisms of action of OPC 4392. These experimental paradigms allow for the controlled investigation of the compound's interaction with specific receptors and its subsequent effects on cellular function and neurotransmitter systems.

Radioligand binding assays are a cornerstone technique used to determine the affinity of a compound for a specific receptor. In the study of OPC 4392, these assays have been employed to characterize its binding profile at dopamine (B1211576) receptors. Research has shown that OPC 4392 displaces the binding of radiolabeled ligands, such as ³H-spiroperidol (also known as ³H-spiperone), from dopamine D2 receptors in rat brain tissue. nih.govucl.ac.be

Studies using synaptosomal membranes from various rat brain regions demonstrated that OPC 4392 binds with high affinity to D2 receptor sites in the striatum, frontal cortex, and limbic forebrain. nih.govucl.ac.be Further investigations using different cell lines expressing cloned dopamine D2L receptors revealed variability in binding affinity; for instance, the affinity of OPC 4392 for D2L receptors was found to be significantly lower (25-fold) in C-6 glioma cells compared to Chinese Hamster Ovary (CHO) cells. ucl.ac.be This highlights the importance of the cellular environment in modulating receptor-ligand interactions.

Binding Profile of OPC 4392
Target ReceptorRadioligandTissue/Cell ModelKey Finding
Dopamine D2³H-SpiroperidolRat Striatum, Frontal Cortex, Limbic ForebrainDemonstrates high-affinity binding. nih.govucl.ac.be
Dopamine D2L (cloned)Not SpecifiedCHO Cells vs. C-6 CellsBinding affinity is 25-fold higher in CHO cells than in C-6 cells. ucl.ac.be

To move beyond simple binding affinity and understand the functional consequences of receptor occupancy, researchers utilize cell-based functional assays. These assays, often using cell lines engineered to express specific receptor subtypes, can determine whether a compound acts as an agonist, antagonist, or partial agonist. For OPC 4392, studies on cell lines expressing the cloned dopamine D2L receptor subtype have been particularly revealing. ucl.ac.be These experiments have demonstrated that OPC 4392 possesses a dualistic nature, exhibiting both agonist and antagonist actions at the D2L receptor. ucl.ac.be This complex functional profile, where the compound can both stimulate and block the same receptor, is a key characteristic that distinguishes it from simple agonists or antagonists and is thought to underlie its unique pharmacological effects.

Brain slice preparations provide an experimental model that preserves the local cellular architecture and synaptic connections of a specific brain region, offering a bridge between in vitro cell culture and in vivo animal models. Studies using acute rat striatal slices have been instrumental in dissecting the presynaptic and postsynaptic effects of OPC 4392.

One key finding from this paradigm is that OPC 4392 acts as an agonist at presynaptic dopamine D2 autoreceptors. nih.gov This was demonstrated by its ability to inhibit the synthesis of L-dihydroxyphenylalanine (DOPA), the precursor to dopamine, in a dose-dependent manner. nih.gov This inhibitory effect was reversed by the D2 receptor antagonist sulpiride, confirming the mechanism of action. nih.gov In contrast, OPC 4392 did not directly inhibit the activity of the enzyme tyrosine hydroxylase. nih.gov

Conversely, studies on neurotransmitter release in the same brain slice model indicate that OPC 4392 acts as an antagonist at postsynaptic D2 receptors. nih.gov While the compound itself did not affect acetylcholine (B1216132) release, it was able to reverse the inhibition of acetylcholine release caused by the dopamine agonist apomorphine (B128758). nih.gov This suggests that OPC 4392 blocks the postsynaptic D2 receptors that modulate cholinergic neuron activity. nih.gov Additionally, electrophysiological studies have shown that local application of OPC 4392 can inhibit the firing activity of dopamine neurons in the ventral tegmental area, consistent with a presynaptic agonist effect. ucl.ac.be

Functional Effects of OPC 4392 in Rat Striatal Slices
Parameter MeasuredEffect of OPC 4392Inferred MechanismIC₅₀ Value
DOPA FormationInhibitionPresynaptic D2 Autoreceptor Agonism nih.gov~10⁻⁶ M nih.gov
Apomorphine-Inhibited Acetylcholine ReleaseReversal of InhibitionPostsynaptic D2 Receptor Antagonism nih.govNot Applicable

Ex Vivo and In Vivo Animal Model Methodologies

Animal models are essential for understanding the integrated physiological and behavioral effects of a pharmacological agent. Research on OPC 4392 has utilized a variety of in vivo and ex vivo approaches in rodents to characterize its efficacy and neurochemical impact.

Behavioral assays in animal models are used to predict the therapeutic potential and side-effect profile of a compound. The effects of OPC 4392 have been compared to classic dopamine agonists and antagonists in several established tests. nih.gov

Tests for Postsynaptic Agonist Activity: OPC 4392 failed to induce behaviors typically associated with postsynaptic dopamine receptor stimulation. It did not increase spontaneous motor activity in mice treated with reserpine (B192253), nor did it induce rotational behavior in rats with unilateral 6-hydroxydopamine (6-OHDA) or kainic acid lesions of the striatum. nih.gov

Tests for Postsynaptic Antagonist Activity: In contrast, OPC 4392 demonstrated clear postsynaptic D2 receptor antagonist properties. It effectively inhibited stereotyped climbing behaviors induced by the potent dopamine agonist apomorphine in mice. nih.gov

Ex vivo neurochemical analysis involves administering the compound to a live animal and then measuring neurochemical changes in brain tissue at a later time point. This approach has provided strong evidence for the presynaptic agonist activity of OPC 4392 in vivo. The compound was shown to inhibit the increase in DOPA accumulation that is typically induced by reserpine or gamma-butyrolactone (B3396035) (GBL). nih.gov This effect was observed across multiple brain regions, including the forebrain, frontal cortex, limbic forebrain, and striatum of both mice and rats. nih.gov The inhibitory action of OPC 4392 on DOPA accumulation was blocked by the D2 antagonist haloperidol, further cementing its mechanism of action at presynaptic D2 autoreceptors. nih.gov

Another important neurochemical marker is the level of serum prolactin, which is tonically inhibited by dopamine activity in the tuberoinfundibular pathway. In a Phase I study with human volunteers, OPC 4392 was found to decrease serum prolactin levels in a dose-dependent manner, an effect consistent with dopamine D2 receptor agonism. nih.gov

Neurochemical Effects of OPC 4392 In Vivo / Ex Vivo
ModelBrain Region / SystemParameterEffect of OPC 4392
Reserpine- or GBL-treated rats/miceForebrain, Frontal Cortex, StriatumDOPA AccumulationInhibition nih.gov
Human VolunteersTuberoinfundibular PathwaySerum ProlactinDecrease nih.gov

Electrophysiological Recordings of Neuronal Activity

To elucidate the mechanism of action of OPC-4392 on the central nervous system, particularly its influence on dopaminergic neurons, researchers have utilized in vivo extracellular single-unit recording techniques. This method allows for the direct measurement of the firing rate of individual neurons, providing insights into the excitatory or inhibitory effects of a compound.

In studies investigating the effects of OPC-4392, these recordings have been focused on dopamine neurons located in key brain regions such as the substantia nigra pars compacta and the ventral tegmental area. These areas are crucial for motor control and reward pathways, respectively, and are primary targets for antipsychotic drugs.

The typical experimental setup involves the precise placement of microelectrodes into the brain of an anesthetized animal model. These electrodes are capable of detecting the action potentials, or "spikes," generated by nearby neurons. The recorded signals are then amplified, filtered, and analyzed to determine the baseline firing rate of the neurons and any changes that occur following the administration of OPC-4392.

Key parameters often monitored and analyzed in these studies include the average firing rate, the pattern of firing (e.g., single spike versus burst firing), and the coefficient of variation of the interspike interval. Dopamine neurons, for instance, typically exhibit a slow, irregular firing pattern in vivo. nih.gov Studies have shown that OPC-4392 can modulate these firing patterns, which is consistent with its action as a dopamine autoreceptor agonist.

The data gathered from these electrophysiological experiments are crucial for understanding the neuropharmacological profile of OPC-4392 and for correlating its effects on neuronal activity with its behavioral outcomes.

Analytical Techniques for Compound Characterization and Quantification in Research Samples

Accurate characterization and quantification of OPC-4392 Hydrochloride Salt in research samples are essential for pharmacokinetic studies and for ensuring the purity and stability of the compound. A variety of analytical techniques have been employed for these purposes.

For the quantification of OPC-4392 in biological matrices such as plasma and tissue samples, chromatographic methods are the techniques of choice due to their high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection has been a common approach for the analysis of antipsychotic drugs. The development of a robust HPLC-UV method for OPC-4392 would involve optimizing several parameters to achieve good separation and detection.

A more advanced and highly sensitive technique for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers superior selectivity and lower limits of detection, making it ideal for analyzing the low concentrations of drugs and their metabolites often found in biological samples. The development of an LC-MS/MS method for OPC-4392 would involve a meticulous validation process to ensure its accuracy, precision, and reliability. nih.gov

The validation of any analytical method for OPC-4392 quantification would adhere to stringent guidelines, such as those provided by the International Council for Harmonisation (ICH). japtronline.com This process involves assessing several key parameters to ensure the method is fit for its intended purpose.

Table 1: Key Parameters for Analytical Method Validation

Validation Parameter Description
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

The data generated from these validated analytical methods are fundamental for establishing the pharmacokinetic profile of OPC-4392, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. A Phase 1 study, for example, determined a biological half-life of 56-88 hours for OPC-4392 in healthy volunteers, with a time to maximum plasma concentration (Tmax) of 4-6 hours. nih.gov

Future Directions and Research Gaps in Opc 4392 Hydrochloride Salt Studies

Elucidation of Unexplored Receptor Interactions and Downstream Signaling Pathways

The primary mechanism of OPC 4392 is understood to be its high-affinity binding and partial agonist activity at dopamine (B1211576) D2 receptors, specifically the D2L and D2S isoforms. ucl.ac.bepsu.edunih.gov It exhibits a dual action, functioning as an agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors. ucl.ac.benih.gov However, a complete picture of its receptor interaction profile remains incomplete.

Future research should systematically investigate the affinity and functional activity of OPC 4392 across a broader array of neurotransmitter receptors. While initial screenings indicated its highest affinity for D2 receptors, interactions with other receptors, such as serotonin (B10506) 5-HT6 and 5-HT7, have been noted but not extensively characterized. ucl.ac.benih.gov A comprehensive screening could reveal previously unidentified targets that may have contributed to its clinical effects, including the undesirable worsening of psychosis. ucl.ac.be

Furthermore, the downstream signaling pathways activated by OPC 4392 are a significant research gap. Its partial agonism at the D2 receptor likely modulates adenylyl cyclase activity, but the specifics of this modulation, particularly in different brain regions and cellular environments, are unknown. ucl.ac.be Research should focus on whether OPC 4392 exhibits "functional selectivity" or "biased agonism," preferentially activating certain downstream pathways (e.g., G-protein-dependent vs. β-arrestin-dependent signaling) over others. Studies have already shown that the binding affinity of OPC 4392 for D2L receptors can differ significantly between cell lines, suggesting a strong influence of the cellular context on its actions. ucl.ac.be Understanding this potential bias is crucial, as it could explain the divergence between its effects on negative and positive symptoms.

Table 1: Known Receptor Binding Profile of OPC 4392

Receptor SubtypeReported Affinity (K₀.₅ in nM)Functional Activity
Dopamine D2LHigh (variable by cell line)Partial Agonist/Antagonist
Dopamine D2SHighPartial Agonist/Antagonist
Dopamine D3ModeratePartial Agonist/Antagonist
Serotonin 5-HT6Lower than D2Not fully characterized
Serotonin 5-HT7Lower than D2Not fully characterized

This table is generated based on data from studies comparing OPC 4392 with related compounds. ucl.ac.be

Development of Advanced Preclinical Models for Mechanistic Insight

OPC 4392 has been evaluated in several traditional preclinical animal models, including those assessing amphetamine-induced locomotion and conditioned avoidance response (CAR). oup.comnih.gov While these models are predictive of general antipsychotic activity, they failed to predict the exacerbation of psychosis observed in human trials. ucl.ac.be This highlights a critical gap in translational neuroscience and points to the need for more sophisticated preclinical models.

Future research would benefit from the application of advanced methodologies to dissect the circuit-level effects of OPC 4392. The use of optogenetics and chemogenetics in animal models could allow researchers to selectively activate or inhibit specific neuronal populations (e.g., in the mesolimbic vs. mesocortical pathways) to understand how OPC 4392 modulates these circuits to produce its complex behavioral effects.

Moreover, the development of human-induced pluripotent stem cell (hiPSC)-derived neuronal models , particularly from patients with schizophrenia, offers a promising avenue. These in-vitro platforms could provide a more genetically and phenotypically relevant system to study the compound's effects on human neurons and potentially model the mechanisms underlying the worsening of positive symptoms. Combining these models with high-throughput screening and electrophysiological recordings could offer unprecedented mechanistic insight.

Theoretical Hypotheses Regarding its Unique Pharmacological Signature

The defining pharmacological feature of OPC 4392 is its partial agonism at the D2 receptor, a signature intended to stabilize dopaminergic transmission—reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states. nih.govnih.gov While it showed some efficacy for negative symptoms, its failure to manage and its tendency to worsen positive symptoms present a pharmacological paradox. ucl.ac.be

One prevailing hypothesis centers on the precise "tuning" of its intrinsic activity. The clinical success of its successor, aripiprazole (B633), which is also a D2 partial agonist, suggests that the degree of agonism is a critical determinant of clinical outcome. nih.gov Aripiprazole appears to possess a lower level of intrinsic activity compared to other unsuccessful partial agonists, which may be key to its broader efficacy. nih.gov The difference in the dose ratio required for presynaptic agonism versus postsynaptic antagonism for OPC 4392 compared to aripiprazole is also considered a potentially critical factor in their differing clinical profiles. ucl.ac.be

Another compelling theoretical framework is that of functional selectivity . OPC 4392 may act as a biased agonist, and this bias could be context-dependent, differing at presynaptic versus postsynaptic D2 receptors or in various brain regions. This could lead to a beneficial, stabilizing effect in the mesocortical pathway (improving negative symptoms) but a detrimental, over-activating effect in the mesolimbic pathway (worsening positive symptoms). Proving this hypothesis requires detailed in-vitro signaling studies and in-vivo experiments capable of parsing region-specific effects.

Potential Contributions to the Design of Novel Pharmacological Agents

Despite its clinical discontinuation, the research legacy of OPC 4392 is significant. Its most direct contribution was paving the way for the development of aripiprazole, thereby validating the concept of dopamine receptor partial agonism as a viable therapeutic strategy for schizophrenia. nih.gov The story of OPC 4392 serves as a crucial lesson for modern drug design, demonstrating that targeting a single receptor with a specific mode of action (partial agonism) is not a simple solution.

Future pharmacological design can leverage the structural and functional differences between OPC 4392 and aripiprazole. A detailed comparative analysis of their structure-activity relationships (SAR) can provide a blueprint for creating next-generation partial agonists with an optimized balance of intrinsic activity, receptor affinity, and functional selectivity. The goal would be to design molecules that retain the benefits for negative and cognitive symptoms while avoiding the potential for psychotomimetic effects.

Furthermore, the failure of OPC 4392 underscores the limitations of classical animal models in predicting nuanced clinical outcomes in psychiatric disorders. nih.gov This pushes the field to invest in and validate more advanced, perhaps human-cell-based, models that can better forecast the full spectrum of a compound's effects before it reaches clinical trials. Therefore, the study of OPC 4392 not only informs the design of new molecules but also drives the innovation of the preclinical tools used to evaluate them.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing OPC 4392 hydrochloride salt in a laboratory setting?

  • Methodology : Synthesis typically involves acid-base neutralization using hydrochloric acid and the free base form of OPC 4392. Key steps include stoichiometric titration to ensure complete salt formation, followed by crystallization under controlled pH (4–6) and temperature (20–25°C). Post-synthesis purification via recrystallization in ethanol/water mixtures is critical to remove residual acids or unreacted precursors. Analytical validation (HPLC, mass spectrometry) confirms purity (>98%) .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

  • Methodology : Conduct solubility studies using the shake-flask method. Prepare saturated solutions in distilled water, PBS (pH 7.4), DMSO, and ethanol. Centrifuge to separate undissolved particles, then quantify dissolved compound via UV-Vis spectroscopy (λmax = 280 nm). Classify solubility based on pH-dependent ionization (e.g., acidic/basic salt behavior) and compare to reference standards like sodium chloride or ammonium chloride .

Q. What analytical techniques are most suitable for quantifying this compound purity and concentration?

  • Methodology : Use reversed-phase HPLC with a C18 column and mobile phase (acetonitrile:0.1% trifluoroacetic acid). Validate the method per ICH guidelines, including linearity (1–100 µg/mL), precision (RSD <2%), and accuracy (spiked recovery 95–105%). For salt-to-base conversion, apply a multiplier (e.g., molecular weight ratio) to adjust results. Stability studies (4-day solution stability at 4°C) ensure reproducibility in QC labs .

Advanced Research Questions

Q. How should researchers design experiments to investigate the dual dopaminergic activity (agonist/antagonist effects) of this compound?

  • Methodology :

  • In vitro : Perform radioligand binding assays (e.g., [³H]-spiperone for D2 receptors) to measure IC50 values. Compare displacement curves in presynaptic (agonist) vs. postsynaptic (antagonist) models.
  • In vivo : Use reserpine-induced dopamine depletion in rodents to assess reversal of catalepsy. For antagonism, evaluate inhibition of apomorphine-induced climbing behavior. Dose-response studies (1–10 mg/kg, i.p.) with control groups (e.g., haloperidol) validate specificity .

Q. What methodologies are effective in resolving contradictions between in vitro binding data and in vivo behavioral outcomes for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure levels with efficacy.
  • Receptor occupancy studies : Use PET imaging (e.g., [¹¹C]-raclopride) to quantify D2 receptor occupancy in vivo.
  • Statistical reconciliation : Apply mixed-effects models (SURVEYREG procedure) to account for inter-subject variability. Adjust for covariates like protein binding or blood-brain barrier penetration .

Q. What experimental approaches are recommended for assessing batch-to-batch consistency in this compound synthesis?

  • Methodology :

  • QC parameters : Test peptide content (Kjeldahl nitrogen assay), residual solvents (GC-MS), and counterion ratio (ion chromatography).
  • Bioassay correlation : Compare EC50 values across batches in functional assays (e.g., cAMP inhibition for D2 antagonism).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor impurity profiles. Require ≥90% potency retention for batch approval .

Methodological Considerations

  • Safety : Handle OPC 4392 hydrochloride in fume hoods with PPE (gloves, goggles). Neutralize waste with 1M NaOH before disposal .
  • Data Analysis : Use ANOVA for dose-response comparisons (α = 0.05) and Tukey’s post-hoc test. Report effect sizes (Cohen’s d) for behavioral studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.